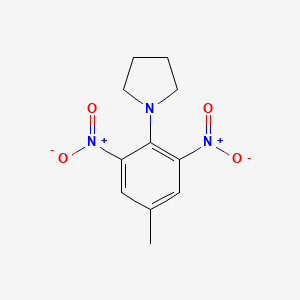

1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

Description

BenchChem offers high-quality 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-2,6-dinitrophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-8-6-9(13(15)16)11(10(7-8)14(17)18)12-4-2-3-5-12/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGQQGHLIBHAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

This document provides a comprehensive technical overview of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine, a molecule of interest in synthetic chemistry and materials science. While specific literature on this exact compound is sparse, its structure lends itself to a thorough analysis based on well-established principles of organic chemistry. This guide outlines a robust synthetic pathway, predicts the expected outcomes of key analytical characterization techniques, and discusses the molecule's potential reactivity and toxicological profile by drawing parallels with structurally related compounds.

Rationale and Synthetic Strategy

The target molecule combines two key structural motifs: the pyrrolidine ring and a 2,6-dinitrophenyl group. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its conformational properties and ability to engage in specific molecular interactions.[1] The dinitrophenyl group is a powerful electron-withdrawing system that significantly influences the molecule's electronic properties and reactivity. Compounds bearing this functional group have found applications as herbicides and intermediates in chemical synthesis.[2]

The most logical and field-proven approach to synthesizing 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the high electrophilicity of the carbon atom attached to the leaving group on the aromatic ring, which is strongly activated by the two ortho-nitro groups.

Proposed Synthetic Workflow

The synthesis proceeds by reacting a suitable precursor, 1-chloro-4-methyl-2,6-dinitrobenzene, with pyrrolidine. The choice of a chlorine atom as the leaving group is strategic; it offers a good balance of reactivity and stability of the starting material.

Caption: Proposed workflow for the synthesis of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine.

Mechanistic Considerations and Experimental Causality

The reaction proceeds via a classic SNAr mechanism, which involves two key steps:

-

Nucleophilic Attack: The nitrogen atom of pyrrolidine, acting as the nucleophile, attacks the electron-deficient C1 carbon of the dinitrobenzene ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final product.

Caption: The two-step mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Choice of Reagents and Conditions:

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is preferred as it can solvate the cationic species and does not interfere with the nucleophile, thereby accelerating the reaction.[3] Ethanol can also be used as a more environmentally benign alternative.

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is included to neutralize the HCl generated in situ. This is critical because protonation of the pyrrolidine starting material would render it non-nucleophilic, halting the reaction.

-

Temperature: Heating is typically required to overcome the activation energy for the formation of the Meisenheimer complex. Temperatures in the range of 80-100°C are common for these types of substitutions.[3]

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound requires a suite of spectroscopic techniques. Based on the proposed structure, we can predict the characteristic signals that would appear in NMR, FT-IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The proton NMR spectrum is expected to be relatively simple and highly informative.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.95 | s | 2H | Ar-H | The two aromatic protons are chemically equivalent and appear as a singlet. Their downfield shift is due to the strong deshielding effect of the adjacent nitro groups. |

| ~ 3.30 | t, J ≈ 6.5 Hz | 4H | N-CH₂ | These are the two methylene groups of the pyrrolidine ring directly attached to the nitrogen. They appear as a triplet due to coupling with the adjacent CH₂ group. |

| ~ 2.45 | s | 3H | Ar-CH₃ | The methyl group protons on the aromatic ring will appear as a sharp singlet as there are no adjacent protons to couple with. |

| ~ 1.90 | quintet, J ≈ 6.5 Hz | 4H | C-CH₂ -C | These are the two internal methylene groups of the pyrrolidine ring. They will appear as a multiplet (quintet) due to coupling with the four adjacent N-CH₂ protons.[4] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The carbon spectrum will complement the proton data, confirming the carbon framework.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148.0 | C -NO₂ | The two carbons bearing the nitro groups are highly deshielded and equivalent. |

| ~ 145.5 | C -N (Aromatic) | The aromatic carbon directly attached to the pyrrolidine nitrogen. |

| ~ 141.0 | C -CH₃ | The aromatic carbon bearing the methyl group. |

| ~ 128.5 | Ar-C H | The two equivalent aromatic carbons bearing protons. |

| ~ 52.0 | N-C H₂ | The two equivalent carbons of the pyrrolidine ring adjacent to the nitrogen.[5] |

| ~ 26.0 | C-C H₂-C | The two equivalent internal carbons of the pyrrolidine ring.[5] |

| ~ 21.5 | Ar-C H₃ | The methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis is used to identify the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2970 - 2850 | C-H Stretch | Aliphatic (CH₂ and CH₃)[6] |

| 1530 - 1500 | Asymmetric N-O Stretch | Nitro (NO₂)[7] |

| 1350 - 1330 | Symmetric N-O Stretch | Nitro (NO₂)[7] |

| 1300 - 1250 | C-N Stretch | Aryl-N |

| 1180 - 1150 | C-N Stretch | Aliphatic-N |

The most characteristic and intense peaks will be the symmetric and asymmetric stretches of the two nitro groups, providing definitive evidence of their presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Expected Molecular Ion (M⁺•): For the molecular formula C₁₁H₁₃N₃O₄, the expected exact mass would be approximately 251.0906 g/mol . A high-resolution mass spectrometry (HRMS) experiment should confirm this mass to within a few parts per million.

-

Predicted Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation. Key expected fragments would include:

-

Loss of a nitro group (-NO₂): [M - 46]⁺

-

Loss of the pyrrolidine ring: [M - 70]⁺

-

Cleavage within the pyrrolidine ring.

-

Caption: Plausible major fragmentation pathways for 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine in EI-MS.

Potential Reactivity and Toxicological Profile

Chemical Reactivity

The electron-deficient nature of the dinitrophenyl ring governs the molecule's reactivity. The primary reactive sites are the nitro groups, which can be selectively or fully reduced to amino groups using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C).[8] This transformation would yield diamino derivatives that could serve as valuable building blocks for synthesizing heterocyclic compounds like benzimidazoles.

Toxicological Considerations

While no specific toxicological data exists for 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine, the dinitrophenyl class of compounds warrants significant caution. Dinitrophenols, for example, are known to be highly toxic.[9] Their primary mechanism of toxicity involves the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy production and can lead to a rapid increase in metabolic rate, hyperthermia, and death.[10][11]

Key Safety Concerns:

-

Metabolic Toxicity: High potential to interfere with cellular metabolism.[10]

-

Absorption: Likely to be readily absorbed through dermal contact, inhalation, or ingestion.[12]

-

Irritation: Nitroaromatic compounds can be irritants to the skin, eyes, and respiratory tract.[13]

Due to these potential hazards, this compound should be handled with extreme care in a controlled laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be performed in a well-ventilated fume hood.

Conclusion

1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine is a synthetically accessible molecule whose structure can be unequivocally determined through a combination of standard spectroscopic techniques. This guide provides a robust framework for its synthesis via nucleophilic aromatic substitution and offers detailed predictions of the expected analytical data that would confirm its successful preparation. The strong electron-withdrawing nature of the dinitrophenyl moiety defines its chemical character and suggests potential applications as a chemical intermediate. However, this same feature indicates a probable high level of toxicity, demanding stringent safety protocols during its handling and use.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

National Center for Biotechnology Information. (2023). Toxicological Profile for Dinitrophenols. In Bookshelf. National Library of Medicine (US). [Link]

-

Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of Medical Toxicology, 7(3), 205–212. [Link]

-

National Center for Biotechnology Information. (2023). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions - Toxicological Profile for Dinitrophenols. In Bookshelf. National Library of Medicine (US). [Link]

-

National Poisons Information Service. (2019). DNP (2,4 dinitrophenol) toxicity. Central Alerting System. [Link]

-

Maine Biotechnology Services. (2019). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. [Link]

-

Wikipedia. (2023). 2,4-Dinitrophenylhydrazine. [Link]

-

University of Bristol. (2016). 2,4-Dinitrophenylhydrazine - Molecule of the Month. [Link]

-

Li, Y., et al. (2016). Application of 2,4-Dinitrophenylhydrazine (DNPH) in High-Throughput Screening for Microorganism Mutants Accumulating 9α-Hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). PLOS ONE, 11(10), e0164222. [Link]

- Beck, G., & S-hr, K. (1979). Preparation of 2,6-dinitroanilines. U.S.

-

de Oliveira, G. G., et al. (2018). Electrochemical Study of 2,4-Dinitrophenylhydrazine as Derivatization Reagent and Aldehydes at Carbon Glassy Electrode. Journal of the Brazilian Chemical Society, 29(7), 1463-1472. [Link]

-

Li, Y., et al. (2019). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... ResearchGate. [Link]

-

Zhang, J., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-48. [Link]

-

Onajobi, I. B., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Chemical Crystallography, 53, 391-406. [Link]

-

Clark, J. H., & Macquarrie, D. J. (2002). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Green Chemistry, 4, 59-62. [Link]

-

Dancau, T., et al. (2007). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Romanian Biotechnological Letters, 12(4), 3323-3329. [Link]

-

Kalainathan, S., et al. (2015). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 339-344. [Link]

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Solubility Profile and Thermodynamic Analysis of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

The following technical guide details the solubility characteristics, thermodynamic analysis, and experimental determination protocols for 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine .

Executive Summary

1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine (CAS: 10156-63-5 ) is a specific dinitroaniline derivative characterized by a pyrrolidine ring attached to a 2,6-dinitro-4-methylphenyl core. As a structural analog to established herbicides (e.g., Trifluralin, Pendimethalin) and dye intermediates, its solubility profile is critical for process optimization, recrystallization, and formulation.

This guide provides a comprehensive analysis of its solubility behavior based on structural thermodynamics, details the standard experimental protocols for precise data generation, and outlines the thermodynamic models (Apelblat, Van't Hoff) required for process engineering.

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine |

| CAS Number | 10156-63-5 |

| Formula | C₁₁H₁₃N₃O₄ |

| Molecular Weight | ~251.24 g/mol |

| Structure | Pyrrolidine ring attached to C1; Nitro groups at C2, C6; Methyl group at C4. |

| Class | Dinitroaniline / Tertiary Amine |

Predicted Solubility Profile & Solvent Selection

Based on the "like dissolves like" principle and the specific functional groups (nitro groups, pyrrolidine ring, aromatic core), the solubility behavior of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine follows distinct trends. The presence of two electron-withdrawing nitro groups creates a strong dipole, making polar aprotic solvents highly effective.

Solubility Ranking (Theoretical)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, DMF, DMSO, NMP | High | Strong dipole-dipole interactions with nitro groups; lack of H-bond donor competition. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Solvation via Hydrogen bonding to nitro oxygens, but limited by the hydrophobic aromatic core. |

| Aromatic | Toluene, Benzene | Low-Moderate | |

| Non-Polar | Hexane, Heptane, Cyclohexane | Very Low | Weak dispersion forces cannot overcome the crystal lattice energy of the polar solid. |

| Aqueous | Water | Insoluble | Hydrophobic phenyl/pyrrolidine moiety dominates; lack of H-bond donors. |

Critical Insight: For recrystallization, a mixed-solvent system of Ethanol/Water or Acetone/Water is recommended. The compound is likely soluble in hot ethanol but insoluble in cold water, driving high-yield precipitation.

Thermodynamic Modeling

To design industrial crystallization processes, experimental solubility data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for dinitroaniline derivatives due to its accuracy in capturing temperature dependence.

Modified Apelblat Equation

This semi-empirical model relates the mole fraction solubility (

- : Mole fraction solubility.[1][2]

- : Absolute temperature (Kelvin).[1][3]

-

: Empirical parameters derived from regression analysis.

-

and

- accounts for the temperature dependence of the enthalpy of solution.

-

and

Van't Hoff Analysis

For determining the thermodynamic functions of dissolution (Enthalpy

-

Plot:

vs. -

Slope:

. -

Intercept:

.

Thermodynamic Expectation: The dissolution of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine is expected to be endothermic (

) and entropy-driven (), meaning solubility increases with temperature.

Experimental Protocol: Solubility Determination

Since specific peer-reviewed data for CAS 10156-63-5 is sparse, the following self-validating protocol must be used to generate authoritative data.

Method: Isothermal Saturation with Gravimetric Analysis

This method eliminates optical interference from the yellow/orange color typical of dinitroanilines.

Workflow Diagram

Figure 1: Workflow for Isothermal Saturation Method.

Step-by-Step Procedure

-

Preparation: Add excess 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine solid to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Connect the vessel to a thermostatic water bath (control precision

K). Stir magnetically for 24–48 hours to ensure equilibrium. -

Settling: Stop stirring and allow the suspension to settle for 2 hours at the set temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to remove undissolved solids).

-

Quantification (Gravimetric):

-

Weigh a clean, dry weighing dish (

). -

Add the filtered supernatant and weigh immediately (

). -

Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved (

). -

Calculation: Mass fraction

.

-

Synthesis & Purification (For Reference)

To ensure data integrity, the starting material must be

Reaction:

-

Reagents: 4-Chloro-3,5-dinitrotoluene (Substrate), Pyrrolidine (Nucleophile), Triethylamine (Base), Acetonitrile (Solvent).

-

Purification: Recrystallize the crude orange solid from Ethanol to remove unreacted chloride and amine impurities.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

-

Jouyban, A. (2008). Review of the pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 81-122. (Reference for solvent properties). Link

-

Li, Y., et al. (2016). Solubility and thermodynamic analysis of 2,4-dinitroaniline in nine organic solvents. Journal of Chemical & Engineering Data. (Reference for dinitroaniline trends). Link

-

CAS Database. (2024). Entry for CAS 10156-63-5: 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine. Chemical Abstracts Service.

Sources

Dinitroaniline Herbicides: Structure-Activity Relationship & Technical Guide

Executive Summary

Dinitroaniline herbicides (e.g., trifluralin, pendimethalin, oryzalin) represent a cornerstone class of pre-emergence agrochemicals targeting microtubule assembly.[1] Unlike colchicine or vinca alkaloids which target

Molecular Mechanism of Action

The Target: -Tubulin Interaction

Dinitroanilines act as "microtubule toxins" by binding to soluble tubulin heterodimers. The binding site is distinct from the taxol, colchicine, and vinblastine sites.

-

Primary Interaction: The herbicide binds to

-tubulin at the interface between dimers, specifically affecting the N-loop (residues 28–52) and the M-loop (residues 270–286). -

Consequence: Binding prevents the lateral association of protofilaments. While longitudinal polymerization (dimer-to-dimer) may still occur, the lack of lateral stability prevents the formation of the cylindrical microtubule structure, leading to "amorphous oligomers" rather than functional microtubules.

-

Selectivity: The binding pocket in plant/protozoan

-tubulin contains specific residues (e.g., Thr-239) that are replaced by bulkier or different residues in mammalian tubulin, conferring high selectivity and safety.

Pathway Visualization

Figure 1: Mechanism of Action pathway illustrating the disruption of microtubule dynamics and the point of resistance intervention.

Structure-Activity Relationship (SAR)

The dinitroaniline pharmacophore is rigid, requiring specific electronic and steric properties to fit the

The Pharmacophore Scaffold

The core structure is a 2,6-dinitroaniline .[2][3] Modifications to this core drastically alter activity.

| Position | Functional Group | Role & SAR Rule | Optimal Substituent |

| 1 (Amino N) | Critical for Binding. Requires lipophilicity and specific steric bulk. Unsubstituted ( | Di-n-propyl ( | |

| 2, 6 | Nitro ( | Essential. Provides electron-withdrawing character to the ring and acts as hydrogen bond acceptors for the receptor. Removal of one nitro group destroys activity. | |

| 3, 5 | Hydrogen ( | Steric Constraint. Substitution here usually decreases activity due to steric clash with the binding pocket, though 3-methyl is tolerated in pendimethalin. | |

| 4 | EWG ( | Electronic & Physical. Must be electron-withdrawing to activate the ring. The nature of this group dictates water solubility and volatility. |

Quantitative SAR (QSAR) Insights

-

Lipophilicity (

): High correlation with activity. Dinitroanilines are highly lipophilic ( -

Steric Parameter (Es): The N1-substituents must fit a hydrophobic pocket.

-

Too small (Methyl): Reduced binding energy.

-

Too large (Butyl/Pentyl): Steric hindrance prevents entry into the pocket.

-

Optimal: Propyl or sec-butyl groups balance hydrophobicity and fit.

-

Chemical Structure Visualization

Experimental Protocols

To validate the activity of a new dinitroaniline analog, two "self-validating" protocols are required: chemical synthesis verification and biological assay.

Protocol A: Synthesis of Trifluralin Analog

Objective: Synthesize a probe compound to test N-substitution effects.

Reaction: Nucleophilic aromatic substitution (

Reagents:

-

4-chloro-3,5-dinitrobenzotrifluoride (Precursor)[5][8][10][15]

-

Di-n-propylamine (Nucleophile)

-

Sodium Hydroxide (Base)

Step-by-Step:

-

Charge: In a reaction vessel, dissolve 0.1 mol 4-chloro-3,5-dinitrobenzotrifluoride in a non-polar solvent (e.g., dichloroethane) or use water if using a phase transfer catalyst.

-

Addition: Slowly add 0.11 mol di-n-propylamine while maintaining temperature at 60°C. The reaction is exothermic.

-

Neutralization: Simultaneously add 20% NaOH to maintain pH ~8. This scavenges the HCl generated.

-

Completion: Stir at 60–80°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).

-

Workup: Separate organic layer. Wash with water (pH neutral).[15] Evaporate solvent.

-

Purification: Recrystallize from ethanol to remove nitrosamine by-products (critical for safety/purity).

Protocol B: Tubulin Polymerization Turbidity Assay

Objective: Quantify the

Materials:

-

Purified Porcine or Plant Tubulin (>97% pure).

-

G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM

, 0.5 mM EGTA, 1 mM GTP, 5-10% Glycerol (Glycerol promotes nucleation).

Workflow:

-

Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at RT.

-

Blanking: Add 100 µL G-PEM buffer to control wells in a 96-well UV-transparent plate.

-

Compound Addition: Add 1 µL of test compound (in DMSO) to experimental wells. Include DMSO-only control (0% inhibition) and Colchicine/Oryzalin control (100% inhibition).

-

Initiation: Add Tubulin (final conc. 3 mg/mL) to wells on ice.

-

Measurement: Immediately transfer to spectrophotometer pre-warmed to 37°C.

-

Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

-

Analysis: Plot

vs. Time. Calculate

Resistance & Future Design

Resistance to dinitroanilines is a growing concern, particularly in rigid ryegrass (Lolium rigidum) and goosegrass (Eleusine indica).

Target Site Mutations

Resistance is conferred by point mutations in the

-

Thr-239-Ile: Located in the core of the binding site. The isoleucine side chain is bulkier than threonine, creating steric hindrance that prevents herbicide binding.

-

Arg-243-Met/Lys: Located near the M-loop. Mutation alters the electrostatic environment and loop conformation.

-

Leu-136-Phe: Increases hydrophobicity but alters the pocket volume.

Overcoming Resistance

Future drug design must focus on:

-

Flexible "Tails": Modifying the N1-substituents to accommodate the bulkier mutant residues (e.g., using smaller or more flexible alkyl chains).

-

Alternative Warheads: Replacing the nitro groups with bioisosteres (e.g., cyano groups) that maintain electron withdrawal but change the hydrogen bonding footprint.

-

Chiral Probes: Most dinitroanilines are achiral. Introducing chirality at the

-carbon of the N-alkyl chain could exploit novel binding pockets in mutant tubulin.

References

-

Morrissette, N. S., et al. (2004). "Dinitroanilines Bind

-Tubulin to Disrupt Microtubules." Molecular Biology of the Cell. Link -

Ma, C., et al. (2021). "Dinitroaniline Herbicide Resistance and Mechanisms in Weeds." Frontiers in Plant Science. Link

-

Cytoskeleton, Inc. (2025).[19] "Tubulin Polymerization Assay Protocol." Cytoskeleton.com. Link

-

Hamel, E. (2003).[19] "Evaluation of antimitotic agents by quantitative comparisons of their effects on the polymerization of purified tubulin." Cell Biochemistry and Biophysics. Link

-

Délye, C., et al. (2004).[1] "Molecular bases for sensitivity to tubulin-binding herbicides in green foxtail." Plant Physiology. Link

Sources

- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 2. my.ucanr.edu [my.ucanr.edu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Methodology for the determination of dinitroaniline herbicides in tissue and excreta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. awiner.com [awiner.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cotton.tamu.edu [cotton.tamu.edu]

- 12. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative structure–activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]

- 16. cytoskeleton.com [cytoskeleton.com]

- 17. cytoskeleton.com [cytoskeleton.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

The 4-Methyl-2,6-Dinitrophenyl Moiety: Electronic Architecture and Synthetic Utility

This guide details the chemical architecture, synthetic access, and reactivity profile of the 4-methyl-2,6-dinitrophenyl moiety.

Executive Summary: The "Steric-Electronic" Paradox

The 4-methyl-2,6-dinitrophenyl moiety represents a unique structural motif in aromatic chemistry. It combines extreme electron deficiency (due to two ortho-nitro groups) with significant steric crowding. Unlike its unmethylated analog (the 2,6-dinitrophenyl group), the 4-methyl substituent introduces a hyperconjugative donor effect that subtly modulates the ring's electrophilicity, while the 2,6-nitro pattern forces a "twisted" conformation, inhibiting coplanarity and resonance.

This moiety is the functional core of the dinitroaniline class of herbicides (e.g., Chlornidine) and a critical intermediate in the synthesis of high-performance dyes and energetic materials. Its primary utility lies in its ability to undergo facile Nucleophilic Aromatic Substitution (

Electronic & Structural Profile

The Activated Core

The chemical behavior of this moiety is governed by the cooperative effects of its substituents:

-

C-1 Activation: The two nitro groups at positions 2 and 6 exert a powerful electron-withdrawing effect (-I and -M), rendering the C-1 carbon highly electrophilic. This makes the precursor (e.g., 1-chloro-4-methyl-2,6-dinitrobenzene) a "super-electrophile" for

reactions. -

The Ortho-Effect (Steric Inhibition): The bulky nitro groups at positions 2 and 6 sterically crowd the C-1 and C-3/5 positions. This forces the nitro groups to rotate out of the plane of the benzene ring, reducing their mesomeric electron-withdrawing power compared to the para position. However, the inductive withdrawal remains strong.

-

4-Methyl Hyperconjugation: The methyl group at C-4 acts as a weak electron donor via hyperconjugation (

), providing a slight stabilization of the electron-deficient ring without significantly deactivating it toward nucleophiles.

Reactivity Visualization

The following diagram illustrates the electronic activation and the steric environment of the moiety.

Figure 1: Electronic substituent effects on the 4-methyl-2,6-dinitrophenyl core.

Synthetic Access: The "Golden Route"

Direct nitration of p-chlorotoluene is often non-selective, yielding a mixture of 2-nitro and 3-nitro isomers. The authoritative industrial and laboratory route proceeds via the nitration of p-cresol followed by deoxy-chlorination.

Step-by-Step Protocol

Step 1: Synthesis of DNOC (4-methyl-2,6-dinitrophenol)

-

Precursor: p-Cresol (4-methylphenol).

-

Reagent: Dilute Nitric Acid (followed by concentrated).

-

Mechanism: Electrophilic Aromatic Substitution (

). The -OH group strongly directs ortho, overcoming the weak directing effect of the methyl group. -

Protocol:

-

Dissolve p-cresol in glacial acetic acid.

-

Add dilute

dropwise at 0-5°C to prevent oxidation. -

Allow to warm to RT, then treat with concentrated

to ensure dinitration. -

Yield: Yellow crystals (DNOC), mp ~85°C.

-

Step 2: Activation to 4-Chloro-3,5-dinitrotoluene

-

Precursor: DNOC.

-

Reagent: Phosphorus Oxychloride (

) + Diethylaniline (Base catalyst). -

Mechanism: Nucleophilic Acyl Substitution-like mechanism on the activated phenol.

-

Protocol:

-

Mix 1.0 eq DNOC with 5.0 eq

and 2.0 eq Diethylaniline. -

Heat to 90-100°C for 2-3 hours.

-

Quench onto ice/water. Extract with dichloromethane.

-

Yield: ~70-90% of 4-chloro-3,5-dinitrotoluene (mp 112-113°C).[1]

-

Step 3: Coupling (

)

-

Reagent: Target Nucleophile (e.g., Diethanolamine, Primary Amines).

-

Conditions: Mild base (

), reflux in ethanol or toluene.

Synthesis Workflow Diagram

Figure 2: The "Golden Route" from p-cresol to functionalized 4-methyl-2,6-dinitrophenyl derivatives.

Reactivity: Nucleophilic Aromatic Substitution ( )

The defining reaction of the 4-methyl-2,6-dinitrophenyl moiety is the displacement of the leaving group (Cl, OTs, or even OMe) by nucleophiles.

Mechanism: The Meisenheimer Complex

Unlike aliphatic

-

Addition: The nucleophile attacks C-1, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex). The negative charge is delocalized onto the ortho-nitro groups.

-

Elimination: The leaving group (Cl-) is expelled, restoring aromaticity.

Critical Insight: The steric bulk of the 2,6-nitro groups often slows down the formation of the complex compared to 2,4-isomers, but the high electron deficiency ensures the reaction proceeds with good yields, provided the nucleophile is not excessively bulky.

Experimental Data: Precursor Properties

| Property | Value | Source |

| Compound Name | 4-Chloro-3,5-dinitrotoluene | [PrepChem, 2026] |

| IUPAC Name | 1-chloro-4-methyl-2,6-dinitrobenzene | |

| Melting Point | 112 - 113 °C | [Sigma-Aldrich] |

| Appearance | Yellow crystalline needles | |

| Solubility | Soluble in DCM, Toluene, Hot Ethanol | |

| Reactivity | High vs. Amines, Thiolates |

Applications

Agrochemicals (Dinitroanilines)

This moiety is the structural core of specific pre-emergence herbicides.

-

Mechanism of Action: Disruption of microtubule assembly (tubulin binding) in plant cells, inhibiting root growth.

-

Example: Chlornidine (N,N-bis(2-chloroethyl)-4-methyl-2,6-dinitroaniline).

Analytical Chemistry & Dyes

-

Chromophores: The extensive conjugation (when coupled with an amine) creates deep yellow/orange/red colors, utilized in azo-dyes and disperse dyes for synthetic fibers.

-

Derivatization: Similar to Sanger's reagent (DNFB), the chloro-derivative can label N-terminal amino acids, though it is less common than the 2,4-isomer due to steric reasons.

References

-

PrepChem. (2026). Synthesis of 4-chloro-3,5-dinitrotoluene. Retrieved from

-

National Institutes of Health (NIH). (2026). 4-Methyl-2,6-dinitrophenol (DNOC) - PubChem Compound Summary. Retrieved from

-

Sigma-Aldrich. (2026). 4-Chloro-3-nitrotoluene Technical Grade Specifications. Retrieved from

-

Haz-Map. (2026). 4-Methyl-2,6-dinitrophenol Occupational Health Data. Retrieved from

-

Organic Syntheses. (2026). Preparation of 1,5-Dichloro-2,4-dinitrobenzene (Analogous Protocol). Retrieved from

Sources

Comparative Analysis of 2,4-Dinitro and 2,6-Dinitro Pyrrolidine Isomers

Executive Summary & Nomenclature Clarification

This guide provides an in-depth technical analysis of the structural, kinetic, and physicochemical differences between 1-(2,4-dinitrophenyl)pyrrolidine and 1-(2,6-dinitrophenyl)pyrrolidine .

Critical Nomenclature Note:

The terms "2,4-dinitro pyrrolidine" and "2,6-dinitro pyrrolidine" are frequently used as shorthand in medicinal chemistry and proteomics. However, they do not refer to nitro substitutions on the pyrrolidine ring itself (which has only 5 positions). Instead, they refer to

-

2,4-Isomer: Pyrrolidine substituted at the 1-position of a 2,4-dinitrobenzene scaffold. (Commonly associated with Sanger’s Reagent derivatives).

-

2,6-Isomer: Pyrrolidine substituted at the 1-position of a 2,6-dinitrobenzene scaffold. (Characterized by high steric hindrance).

These isomers serve as excellent models for studying steric inhibition of resonance , Nucleophilic Aromatic Substitution (

Structural & Mechanistic Differences

The core difference between these isomers lies in the electronic conjugation and steric environment around the C-N bond connecting the pyrrolidine to the phenyl ring.

Electronic Landscape (The Mechanism)

Both compounds are synthesized via Nucleophilic Aromatic Substitution (

-

2,4-Dinitro Isomer:

-

Resonance Stabilization: The nitro groups are located ortho and para to the pyrrolidine nitrogen. Both positions allow for effective delocalization of the nitrogen lone pair into the aromatic ring and the nitro groups.

-

Planarity: The molecule can adopt a relatively planar conformation, maximizing conjugation (deep yellow/orange color).

-

Formation Kinetics: Reaction with 1-chloro-2,4-dinitrobenzene (DNCB) is rapid because the Meisenheimer complex is stabilized by two resonance-accepting nitro groups without severe steric clash.

-

-

2,6-Dinitro Isomer:

-

Steric Inhibition of Resonance: The nitro groups are at both ortho positions (2 and 6). This creates a "steric gate" that forces the pyrrolidine ring to twist out of the plane of the phenyl ring to minimize repulsion between the pyrrolidine

-hydrogens and the nitro oxygens. -

Consequence: The nitrogen lone pair cannot effectively conjugate with the

-system of the phenyl ring. This results in a hypsochromic shift (lighter color) and altered pKa values compared to the 2,4-isomer. -

Formation Kinetics: Reaction with 1-chloro-2,6-dinitrobenzene is significantly slower due to the steric shielding of the electrophilic carbon.

-

Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition and steric outcomes.

Figure 1: Comparative

Physicochemical Property Comparison

The structural differences manifest in distinct spectral and physical data.

| Feature | 1-(2,4-Dinitrophenyl)pyrrolidine | 1-(2,6-Dinitrophenyl)pyrrolidine |

| Symmetry (NMR) | Asymmetric: Phenyl protons appear as 3 distinct signals (d, dd, d). | Symmetric: Phenyl protons appear as a doublet (H3, H5) and triplet (H4) or singlet if H4 is substituted. |

| UV-Vis Absorbance | ||

| Solubility | Moderate lipophilicity; planar stacking possible. | Higher solubility in polar organic solvents due to twisted dipole exposure. |

| Reactivity (Hydrolysis) | Stable to mild acid/base. | Labile under forcing conditions due to ground-state strain relief. |

| pKa (Conjugate Acid) | Slightly more basic (Lone pair is less delocalized). |

Experimental Protocols

Synthesis of 1-(2,4-Dinitrophenyl)pyrrolidine

Objective: Synthesis via standard

Reagents:

-

1-Chloro-2,4-dinitrobenzene (DNCB): 1.0 eq

-

Pyrrolidine: 2.2 eq (Excess acts as HCl scavenger)

-

Ethanol (Absolute): Solvent

Protocol:

-

Dissolution: Dissolve 2.02 g (10 mmol) of DNCB in 20 mL of warm ethanol.

-

Addition: Add 1.8 mL (22 mmol) of pyrrolidine dropwise over 10 minutes. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux for 30 minutes. The solution will turn deep orange/red.

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as bright yellow/orange crystals.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Yield: Expect >90%.

Synthesis of 1-(2,6-Dinitrophenyl)pyrrolidine

Objective: Synthesis under forcing conditions to overcome steric hindrance.

Reagents:

-

1-Chloro-2,6-dinitrobenzene: 1.0 eq

-

Pyrrolidine: 3.0 eq

-

DMF (Dimethylformamide): Solvent (Polar aprotic promotes

) -

Potassium Carbonate (

): 1.5 eq

Protocol:

-

Preparation: Dissolve 10 mmol of 1-chloro-2,6-dinitrobenzene in 15 mL DMF.

-

Base Addition: Add finely ground

. -

Nucleophile Addition: Add pyrrolidine.

-

Heating: Heat to 80°C for 4–6 hours. (Ethanol reflux is often insufficient for the 2,6-isomer due to higher activation energy).

-

Workup: Pour into 150 mL brine (saturated NaCl) and extract with Ethyl Acetate (

mL). -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane/EtOAc 8:2). The 2,6-isomer often oils out or forms lower melting solids compared to the 2,4-isomer.

Analytical Validation (Self-Validating System)

To confirm you have isolated the correct isomer, use Proton NMR (

NMR Logic Flow

-

Run

NMR in -

Inspect the Aromatic Region (7.0 - 9.0 ppm):

-

Scenario A (2,4-Isomer): You see three distinct sets of peaks.[1]

-

H3: Doublet (

ppm) -

H5: Doublet of doublets (

ppm) -

H6: Doublet (

ppm, highly deshielded by ortho/para nitro)

-

-

Scenario B (2,6-Isomer): You see two sets of peaks (Simple

system).-

H3/H5: Doublet (Equivalent due to symmetry plane).

-

H4: Triplet.

-

-

If you see a singlet in the aromatic region for the 2,6-isomer, it implies rapid ring flipping or accidental equivalence.

-

Figure 2: NMR Decision Tree for Isomer Identification.

References

-

Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. (Foundational work on 2,4-DNP derivatives). Link

-

Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Kinetics of

and steric effects). Link -

Terrier, F. (1982). "Rate and equilibrium studies in Jackson-Meisenheimer complexes." Chemical Reviews, 82(1), 77–152. (Detailed mechanism of dinitrobenzene substitutions). Link

-

Nudelman, N. S., et al. (2000).[2] "Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure." Molecules, 5(3), 401-402. Link

-

Forlani, L. (2000). "Interactions between nitroaromatic compounds and amines." Journal of Physical Organic Chemistry, 13(10), 613-619. (Specifics on amine interactions with 2,4 vs 2,6 isomers). Link

Sources

1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

Foreword by the Senior Application Scientist

As researchers and professionals in drug development, we frequently encounter novel chemical entities for which comprehensive safety data may not yet be established. This is the case for 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine. The absence of a specific Safety Data Sheet (SDS) necessitates a proactive and predictive approach to risk assessment. This guide has been meticulously crafted to provide a robust framework for the safe handling of this compound by synthesizing data from structurally analogous molecules: the pyrrolidine functional group and dinitro-aromatic systems. By understanding the hazards inherent to these constituent parts, we can build a comprehensive and scientifically grounded safety protocol. This document is intended to empower researchers to work safely and effectively, upholding the highest standards of scientific integrity and laboratory practice.

Compound Profile and Predicted Hazard Identification

The pyrrolidine portion of the molecule suggests potential for skin and eye irritation, and some pyrrolidine derivatives are associated with reproductive toxicity.[1][2] The dinitrophenyl group, particularly with nitro groups ortho and para to the point of attachment, indicates a higher likelihood of significant health hazards. Compounds in this class are often toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[3][4] Furthermore, dinitroaromatic compounds carry a risk of explosive decomposition under certain conditions, such as heat, shock, or friction.[4]

Based on this analysis, 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine should be treated as a hazardous substance with the following predicted GHS classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 2 or 3

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 1 or 2

-

Reproductive Toxicity: Potential for adverse effects

-

Specific Target Organ Toxicity (Repeated Exposure): Potential for organ damage

-

Explosive Properties: Potential for explosive decomposition

A logical breakdown of the hazard contributions from the parent structures can be visualized as follows:

Caption: Hazard contribution from structural moieties.

Physicochemical and Toxicological Data Summary

The following table summarizes known and inferred data for 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine and its parent structures. This data should be used for risk assessment and experimental planning.

| Property | Value / Information | Source |

| Chemical Name | 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine | - |

| Molecular Formula | C11H13N3O4 | Inferred |

| Molecular Weight | 251.24 g/mol | Inferred |

| Appearance | Likely a yellow crystalline solid, based on related dinitro-aromatics. | [4] |

| Boiling Point | Not available. High boiling point expected. | - |

| Melting Point | Not available. | - |

| Solubility | Likely poorly soluble in water; soluble in organic solvents. | [4] |

| Acute Toxicity | Expected to be toxic by ingestion, inhalation, and skin contact. Dinitrophenols can uncouple oxidative phosphorylation, leading to rapid metabolic rate, fever, and weight loss.[5] | [3][5] |

| Skin Corrosion/Irritation | Expected to cause skin irritation. Prolonged contact may cause dermatitis.[4][6] | [4][6] |

| Eye Damage/Irritation | Expected to cause serious eye irritation or damage. | [7] |

| Reproductive Toxicity | Some pyrrolidine derivatives have shown reproductive toxicity in animal studies.[1][2][8] | [1][2][8] |

| Long-term Exposure | Dinitrophenols may have effects on metabolism, potentially leading to cataracts, cardiovascular disorders, and nervous system impairment with repeated exposure.[4] | [4] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is paramount when working with a compound of this predicted hazard profile. The following workflows are designed to create a self-validating system of safety.

General Handling and Personal Protective Equipment (PPE)

This workflow outlines the mandatory steps for handling 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine.

Caption: Safe handling workflow for hazardous compounds.

Step-by-Step Methodology:

-

Preparation:

-

Review Analogous SDS: Before beginning any work, thoroughly review the SDS for 4-Methyl-2,6-dinitroaniline and Pyrrolidine to reinforce understanding of the potential hazards.[3][7]

-

Designate Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): The following PPE is mandatory:

-

Gloves: Nitrile or neoprene gloves. Inspect for tears or holes before use.

-

Eye Protection: Chemical splash goggles and a face shield.

-

Lab Coat: A flame-retardant lab coat is recommended.

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with appropriate cartridges should be worn.

-

-

-

Handling:

-

Ventilation: Ensure the chemical fume hood is operating correctly before opening the container.

-

Static Discharge: For solid forms, take precautionary measures against static discharge, which could be an ignition source.[9]

-

Tools: Use non-sparking tools for transfers.

-

Dispensing: Handle the compound carefully to avoid creating dust. If a solution is required, add the solid to the solvent slowly.

-

-

Storage:

-

Disposal:

-

Dispose of waste in a designated, labeled hazardous waste container according to institutional and local regulations. Do not dispose of down the drain.[10]

-

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

-

Spill:

-

Evacuate the area and prevent entry.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a designated hazardous waste container.

-

Clean the spill area with soap and water.

-

-

Fire:

Conclusion

While 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine represents a data-poor compound from a safety perspective, a robust and reliable safety protocol can be established through the careful analysis of its constituent chemical motifs. The potential for acute toxicity, irritation, and explosive decomposition necessitates a cautious and well-planned approach. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and handle this compound with the high degree of care it requires. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

- Spectrum Chemical. (2015). Safety Data Sheet - 1-METHYL-2-PYRROLIDINONE, ELECTRONIC/CLEANROOM GRADE.

- Sigma-Aldrich. (2025).

- LGC Standards. (2023).

- Fisher Scientific. (2009).

- Fisher Scientific. (2023).

-

CAS. (n.d.). 1-(4-Methyl-2-nitrophenyl)pyrrolidine. CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

- Fisher Scientific. (2009).

- Associates of Cape Cod, Inc. (2024).

- rci labscan limited. (2020).

- CDH Fine Chemical. (n.d.).

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- DiVA portal. (2017). Synthesis of substituted pyrrolidines.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- ECHEMI. (n.d.).

- ILO and WHO. (2021). ICSC 0464 - 2,4-DINITROPHENOL.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Dinitrophenols.

- Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.

- The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone.

- ATSDR. (n.d.). Toxicological Profile for Dinitrophenols.

- PubChem. (n.d.). 2,6-Dinitro-p-cresol.

Sources

- 1. fishersci.com [fishersci.com]

- 2. acciusa.com [acciusa.com]

- 3. echemi.com [echemi.com]

- 4. ICSC 0464 - 2,4-DINITROPHENOL [chemicalsafety.ilo.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. louisville.edu [louisville.edu]

- 9. fishersci.es [fishersci.es]

- 10. lgcstandards.com [lgcstandards.com]

Methodological & Application

Application Notes & Protocols: Evaluating 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine as a Melt-Castable Energetic Material Precursor

Abstract: The development of advanced energetic materials with a favorable balance of performance and insensitivity is a paramount objective in materials science. This guide details the synthesis, characterization, and evaluation of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine, a novel compound of interest. Its molecular architecture, featuring a dinitrophenyl energetic core functionalized with a pyrrolidine moiety, suggests potential as a low-sensitivity, melt-castable explosive or as an energetic binder in insensitive munition (IM) formulations. These protocols are designed for researchers in chemistry and materials science to provide a comprehensive framework for the synthesis and systematic assessment of this and similar energetic precursors.

Scientific Rationale and Design Principles

The pursuit of replacements for conventional melt-cast explosives like Trinitrotoluene (TNT) is driven by the need for materials with reduced sensitivity to accidental stimuli such as impact and friction, a key tenet of modern insensitive munitions.[1][2] The molecular design of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine (hereafter referred to as MDNPP) is predicated on several key hypotheses:

-

Energetic Framework: The 2,6-dinitrophenyl group serves as the primary energetic backbone, providing a high density of nitro groups necessary for detonation.

-

Sensitivity Mitigation: The introduction of the N-pyrrolidine group, an electron-donating moiety, is anticipated to reduce the molecule's sensitivity. This is a common strategy in the design of insensitive explosives.[3][4]

-

Melt-Cast Potential: Unlike the highly nitrated, high-melting point explosives such as RDX or HMX, the asymmetric nature and the presence of the flexible pyrrolidine ring in MDNPP are expected to result in a lower melting point, making it a candidate for melt-castable formulations.[5][6] Such formulations can be processed in existing manufacturing facilities with minimal modification.[1]

-

Thermal Stability: The aromatic system is expected to confer good thermal stability, a critical requirement for booster explosives and applications in demanding environments.[7]

This document provides the necessary protocols to synthesize MDNPP and rigorously evaluate these hypotheses through standardized characterization techniques.

Synthesis and Structural Characterization

The synthesis of MDNPP is achieved via a nucleophilic aromatic substitution reaction. This is a well-established and scalable method in organic chemistry.[8][9] Purity of the final compound is paramount, as impurities can drastically alter energetic properties, particularly sensitivity.[10]

Protocol 2.1: Synthesis of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine (MDNPP)

Safety Warning: This synthesis involves nitroaromatic compounds which are potentially toxic and explosive. All operations must be conducted in a certified fume hood behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and flame-resistant lab coat, must be worn at all times.[11][12] Handle all energetic materials with non-sparking tools.

Materials:

-

4-Chloro-3,5-dinitrotoluene

-

Pyrrolidine

-

Ethanol (anhydrous)

-

Sodium bicarbonate

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-3,5-dinitrotoluene (1 equivalent) in 100 mL of anhydrous ethanol.

-

Add sodium bicarbonate (1.2 equivalents) to the solution to act as a base to neutralize the HCl byproduct.

-

Slowly add pyrrolidine (1.1 equivalents) dropwise to the stirring solution at room temperature. The addition should be exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the sodium chloride byproduct and any unreacted sodium bicarbonate.

-

Reduce the volume of the ethanol filtrate to approximately 20 mL using a rotary evaporator.

-

Add 100 mL of cold deionized water to the concentrated filtrate to precipitate the crude product.

-

Collect the yellow solid product by vacuum filtration and wash thoroughly with deionized water.

-

Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50°C to a constant weight.

Diagram 2.1: Synthesis Workflow

Caption: Workflow for the synthesis and purification of MDNPP.

Protocol 2.2: Structural Characterization

The identity and purity of the synthesized MDNPP must be unequivocally confirmed before proceeding with energetic characterization.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Acquire spectrum in DMSO-d₆. Expect characteristic peaks for the aromatic protons, the methyl group protons, and the pyrrolidine ring protons. The integration of these peaks should correspond to the molecular structure.

-

¹³C NMR: Acquire spectrum in DMSO-d₆. Expect distinct signals for each unique carbon atom in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Acquire spectrum using an ATR-FTIR spectrometer. Look for characteristic absorption bands:

-

Asymmetric and symmetric stretching of the nitro groups (NO₂) typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹.[3]

-

C-H stretching of the aromatic ring and aliphatic groups.

-

-

-

Elemental Analysis:

-

Determine the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The experimental values should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₁H₁₃N₃O₄.

-

Safety and Handling of Energetic Materials

A paramount principle in energetic materials research is safety. [13] All handling of newly synthesized and uncharacterized energetic materials must be treated as a potential hazard.

-

Quantity Limits: Initial synthesis and characterization should be performed on a small scale (typically <100 mg).[14] Scaling up requires a thorough hazard assessment and approved protocols.

-

Engineering Controls: All work must be done in designated areas with appropriate engineering controls, such as fume hoods and blast shields.[11] Remote handling should be used whenever possible.

-

Personal Protective Equipment (PPE): At a minimum, safety glasses, a face shield, a flame-retardant lab coat, and appropriate gloves must be worn.[12] For operations involving potential static discharge, conductive-sole shoes and grounding mats should be used.

-

Storage: Store energetic materials in designated, locked, and labeled containers, separate from incompatible materials.[15]

-

Waste Disposal: Energetic waste must be kept to a minimum and disposed of according to institutional and regulatory guidelines.[11]

Energetic Properties Evaluation

The following protocols outline the standard methods for assessing the key properties of a new energetic material: thermal stability, sensitivity to external stimuli, and performance.

Diagram 4.1: Energetic Characterization Workflow

Caption: Standard workflow for the energetic evaluation of a new material.

Protocol 4.1: Thermal Stability Analysis

Thermal analysis determines the temperature at which the material begins to decompose, providing a measure of its stability for storage and handling.[16]

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 1-2 mg of MDNPP into a vented aluminum DSC pan.

-

Place the pan in the DSC instrument.

-

Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the heat flow. The onset temperature of the major exothermic peak is typically reported as the decomposition temperature (Td).[17] A sharp, single exotherm is desirable.

-

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh 2-5 mg of MDNPP into a ceramic TGA pan.

-

Heat the sample from 30°C to 500°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature. This data complements the DSC by showing the temperature ranges where decomposition involves the release of gaseous products.[18][19]

-

Protocol 4.2: Sensitivity to Mechanical Stimuli

Sensitivity testing is crucial for assessing the safety of an energetic material during handling, transport, and processing.[20]

-

Impact Sensitivity (BAM Fallhammer):

-

This test determines the energy required to cause initiation upon impact.[21]

-

A small sample (approx. 40 mm³) is placed in the apparatus.

-

A drop weight is released from a specified height, impacting the sample.

-

A series of tests are performed at different drop heights to determine the energy at which there is a 50% probability of initiation (h₅₀).[22] Statistical methods like the Bruceton analysis are used to process the results.[23]

-

-

Friction Sensitivity (BAM Friction Apparatus):

-

This test determines the frictional force required to cause initiation.[24]

-

A small sample is placed on a porcelain plate.

-

A weighted porcelain pin is drawn across the sample at a controlled speed.

-

Tests are conducted with increasing loads on the pin until an initiation (spark, flame, or report) is observed. The result is reported as the lowest frictional force that causes a reaction.[21]

-

Protocol 4.3: Performance Characterization

The performance of an explosive is defined by its ability to do work, primarily measured by its detonation velocity and pressure. For a new precursor, initial performance is often predicted computationally before proceeding to more hazardous physical tests.[25][26]

-

Density Measurement:

-

Density is a critical input for performance calculations and is a key indicator of performance itself.

-

Measure the density of the crystalline powder using gas pycnometry with helium gas.

-

-

Computational Performance Prediction:

-

Heat of Formation (ΔHf): The solid-state heat of formation is a fundamental thermodynamic property. It can be calculated using quantum mechanical methods (e.g., DFT) or semi-empirical methods.[27][28]

-

Thermochemical Codes: Use a program like EXPLO5 or Cheetah to predict detonation performance.[28]

-

Inputs: The primary inputs for these codes are the molecular formula (C₁₁H₁₃N₃O₄), the measured crystal density (g/cm³), and the calculated solid-state heat of formation (kJ/mol).

-

Outputs: The code will calculate key performance parameters, including:

-

Detonation Velocity (VoD): The speed at which the detonation wave propagates through the explosive.[29]

-

Detonation Pressure (P_det): The pressure at the detonation front.

-

-

Data Summary and Interpretation

All experimental and computational data should be systematically tabulated for clear comparison and interpretation.

Table 5.1: Physicochemical and Energetic Properties of MDNPP (Predicted/Experimental)

| Property | Method | Value | Comparison (TNT) |

| Molecular Formula | - | C₁₁H₁₃N₃O₄ | C₇H₅N₃O₆ |

| Molecular Weight | - | 251.24 g/mol | 227.13 g/mol |

| Oxygen Balance (CO₂) | Calculation | -95.5% | -74.0% |

| Density (ρ) | Gas Pycnometry | TBD | 1.65 g/cm³ |

| Melting Point (Tm) | DSC | TBD | 80.9 °C |

| Decomposition Temp (Td) | DSC (10°C/min) | TBD | ~300 °C |

| Impact Sensitivity (h₅₀) | BAM Fallhammer | TBD | 15 J |

| Friction Sensitivity | BAM Friction | TBD | 353 N |

| Heat of Formation (ΔHf) | Calculation | TBD | -67 kJ/mol |

| Detonation Velocity (VoD) | EXPLO5 | TBD | 6,900 m/s |

| Detonation Pressure (P_det) | EXPLO5 | TBD | 19 GPa |

| TBD = To Be Determined. TNT values are for reference. |

Diagram 5.1: Structure-Property Relationships

Caption: Conceptual links between MDNPP's molecular features and its key properties.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the synthesis and initial evaluation of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine as an energetic material precursor. By following these protocols, researchers can safely prepare the material, confirm its structure, and generate the critical data needed to assess its thermal stability, sensitivity, and predicted performance.

The results of this evaluation will determine the viability of MDNPP for further research. If it demonstrates a low melting point, good thermal stability, and significantly lower sensitivity than TNT with acceptable performance, future work should focus on:

-

Scale-up Synthesis: Developing procedures for safely producing larger quantities.

-

Formulation Studies: Investigating its use in melt-cast formulations with other explosives like RDX, HMX, or NTO.[1][30]

-

Physical Performance Testing: If formulations show promise, proceeding to small-scale detonation tests to experimentally measure VoD and other performance parameters.[31][32]

This systematic approach ensures both safety and scientific rigor in the ongoing search for the next generation of advanced energetic materials.

References

- Assessment of a Melt-Castable NTO/TNT Formul

-

Safety testing of explosives - Wikipedia. [Link]

- Melt-Castable Formulations Containing DAAF as Replacements for Comp B.

-

Material Sensitivity Testing | Safety Management Services, Inc. [Link]

-

Prediction and Construction of Energetic Materials Based on Machine Learning Methods. [Link]

-

Explosivity Testing - DEKRA Process Safety. [Link]

-

Improved Manufacture of a Melt-Cast Explosive - CMAC. [Link]

- US4747892A - Melt-castable explosive composition - Google P

- US6641683B1 - Plasticized, wax-based binder system for melt castable explosives - Google P

-

A practical comparative investigation of Bruceton and 3POD2.0 statistical testing methods on friction and impact sensitivity testing - Taylor & Francis. [Link]

-

Energetic Materials Management Plan - Purdue University. [Link]

-

Interpretable Performance Models for Energetic Materials using Parsimonious Neural Networks | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Assessing the impact sensitivity of explosives using the BHF-12A equipment - MATEC Web of Conferences. [Link]

-

Occupational Health: The Soldier and the Industrial Base Chapter 9 Military Energetic Materials: Explosives and Propellants. [Link]

-

(PDF) Velocity of detonation (VOD) measurement techniques - practical approach. [Link]

-

Policy on Laboratory use of Explosive and High Energy Materials - Case Western Reserve University. [Link]

-

Predicting Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations - DTIC. [Link]

-

Thermal Stability of Explosives - CHIMIA. [Link]

-

Velocity of detonation (VOD) measurement techniques - practical approach - SciSpace. [Link]

-

Optical Pressure Measurements of Explosions - DTIC. [Link]

-

Crystal Structure Prediction of Energetic Materials - ChemRxiv. [Link]

-

Detonation velocity - Wikipedia. [Link]

-

Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis - Frontiers. [Link]

-

A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan - UAH. [Link]

-

How To Handle Explosive Chemicals | The Chemistry Blog. [Link]

-

DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES - New Mexico Tech. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. [Link]

-

Advancing Energy Storage Systems Through TGA and DSC Material Evaluation - AZoM. [Link]

-

DSC vs TGA: What's the Difference in Thermal Analysis? - SKZ Industrial Co., Limited. [Link]

-

Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? - MDPI. [Link]

-

Synthesis and Theoretical Studies of a New Insensitive Explosive, 2'-Methyl-3-nitro-2'H-[1,3'-bi(1,2,4-triazole)]. [Link]

-

Synthesis of insensitive, high-density energetic materials through molecular self-assembly - RSC Publishing. [Link]

-

A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4- amine (PicADNP) as. [Link]

-

A Novel Insensitive Cocrystal Explosive Composed of BTF and the Non-Energetic 2-Nitroaniline - MDPI. [Link]

-

Synthesis of substituted pyrrolidines - DiVA portal. [Link]

-

(PDF) Insensitive High Explosives: III. Nitroguanidine – Synthesis – Structure – Spectroscopy – Sensitiveness. [Link]

-

Insensitive High Explosives: III. Nitroguanidine - Synthesis - Structure - Spectroscopy - Sensitiveness | Semantic Scholar. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

-

Synthesis, Characterization and Derivatives of Iso‐Picramic Acid - Open Access LMU. [Link]

-

Synthesis, characterization and properties of new heat resistant energetic materials based on two C–C bridged pyrazole and benzene skeletons - CrystEngComm (RSC Publishing). [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of Energetic Materials - Purdue University Graduate School. [Link]

-

A review of energetic materials synthesis. [Link]

-

Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines - MDPI. [Link]

-

Review of some newly synthesized high energetic materials. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Improved Manufacture of a Melt-Cast Explosive — CMAC is a world-class international hub for manufacturing research and training [cmac.ac.uk]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. Synthesis of insensitive, high-density energetic materials through molecular self-assembly - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. US4747892A - Melt-castable explosive composition - Google Patents [patents.google.com]

- 6. US6641683B1 - Plasticized, wax-based binder system for melt castable explosives - Google Patents [patents.google.com]

- 7. d-nb.info [d-nb.info]

- 8. diva-portal.org [diva-portal.org]

- 9. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. purdue.edu [purdue.edu]

- 12. uah.edu [uah.edu]

- 13. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]

- 14. case.edu [case.edu]

- 15. chemicals.co.uk [chemicals.co.uk]

- 16. chimia.ch [chimia.ch]

- 17. Synthesis, characterization and properties of new heat resistant energetic materials based on two C–C bridged pyrazole and benzene skeletons - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 19. azom.com [azom.com]

- 20. Safety testing of explosives - Wikipedia [en.wikipedia.org]

- 21. dekra.us [dekra.us]

- 22. matec-conferences.org [matec-conferences.org]

- 23. tandfonline.com [tandfonline.com]

- 24. smsenergetics.com [smsenergetics.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Prediction and Construction of Energetic Materials Based on Machine Learning Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. apps.dtic.mil [apps.dtic.mil]

- 28. Frontiers | Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis [frontiersin.org]

- 29. Detonation velocity - Wikipedia [en.wikipedia.org]

- 30. Melt-Castable Formulations Containing DAAF as Replacements for Comp B [serdp-estcp.mil]

- 31. researchgate.net [researchgate.net]

- 32. apps.dtic.mil [apps.dtic.mil]

Application Notes and Protocols for the Laboratory Handling of Polynitro Aromatic Amines

Introduction: Navigating the Dual Hazards of Polynitro Aromatic Amines

Polynitro aromatic amines are a class of organic compounds characterized by an aromatic ring substituted with one or more nitro groups (–NO₂) and at least one amino group (–NH₂). These substances are of significant interest in various fields, including the synthesis of energetic materials, dyes, and pharmaceuticals. However, their chemical structure imparts a dual-hazard nature: they are both toxic and potentially explosive. The presence of multiple nitro groups, which are strong oxidizing moieties, renders these molecules energetically unstable, while the aromatic amine functionality is associated with significant toxicological concerns, including methemoglobinemia and potential carcinogenicity.[1][2]

This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures for working with polynitro aromatic amines in a laboratory setting. The information herein is intended for researchers, scientists, and drug development professionals. By understanding and implementing these protocols, the inherent risks associated with these compounds can be effectively managed. This document will use Picramide (2,4,6-Trinitroaniline) and 2,4-Dinitrophenylhydrazine (DNPH) as primary examples to illustrate the principles of safe handling.

Hazard Assessment and Toxicology

A thorough understanding of the hazards associated with specific polynitro aromatic amines is the foundation of safe laboratory practice.

Explosive and Flammable Hazards